2-Allylphenol
Description
2-Allylphenol (2-AP; CAS 1745-81-9) is a synthetic phenylpropanoid with the molecular formula C₉H₁₀O. Structurally, it consists of a phenolic ring substituted with an allyl group (-CH₂-CH=CH₂) at the ortho position (C2) . This compound is chemically related to bioactive phenylpropanoids such as cardanol, thymol, and ortho-eugenol, which are known for their antioxidant, antifungal, and anti-inflammatory properties .
2-AP has been registered as a fungicide in China for over a decade, primarily used against Botrytis cinerea and Phytophthora cinnamomi in crops like tomatoes, strawberries, and apples . Its antifungal mechanism involves disrupting fungal respiration by inducing alternative oxidase (AOX) pathways, depleting ATP levels, and impairing energy metabolism . Derivatives of 2-AP, such as nitro-substituted and methoxy/acetyl-modified analogs, exhibit enhanced bioactivity, positioning 2-AP as a versatile scaffold for agrochemical development .
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRNGVVZBINFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27924-98-7, 3383-08-2 (hydrochloride) | |
| Record name | Phenol, 2-(2-propen-1-yl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27924-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Allylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022164 | |
| Record name | 2-Allylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light brown liquid with an odor like phenol; [Alfa Aesar MSDS] | |
| Record name | Phenol, 2-(2-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Allylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9639 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1745-81-9, 26761-75-1 | |
| Record name | 2-Allylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Allylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylphenol (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Allylphenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02534 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-ALLYLPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(2-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Allylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-allylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-ALLYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O04F145ZJZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The rearrangement mechanism begins with the cleavage of the C–O bond in allyl phenyl ether, followed by the formation of a new C–C bond between the allyl group and the benzene ring. This results in a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to form this compound. The reaction typically requires temperatures between 160°C and 240°C, with optimal yields achieved at 200–220°C. For example, heating allyl phenyl ether at 200°C for 5 hours yields 90.6% this compound.
Substrate Preparation: Allyl Phenyl Ether Synthesis
Allyl phenyl ether is synthesized via the reaction of phenol with allyl chloride in the presence of an alkali phenoxide. Sodium hydroxide (1.0–1.2 equivalents) reacts with phenol in a polar solvent (e.g., isopropanol) to form sodium phenoxide, which subsequently reacts with allyl chloride (1.1–1.2 equivalents) at 60–80°C. The intermediate is purified via azeotropic distillation using toluene to remove by-products such as unreacted allyl chloride and solvents.
In Situ Alkali-Mediated Allylation of Phenol
This industrial-scale method combines phenol allylation and Claisen rearrangement into a streamlined process, avoiding intermediate isolation.
Reaction Protocol
-
Phenoxide Formation : Phenol is dissolved in isopropanol and treated with sodium hydroxide (1:1 molar ratio) to form sodium phenoxide.
-
Allylation : Allyl chloride (1.1–1.2 equivalents) is added under nitrogen at 70°C for 5 hours, yielding allyl phenyl ether.
-
Purification : The crude product is washed with water to remove salts and subjected to azeotropic distillation with toluene.
-
Rearrangement : The purified ether is heated at 200°C for 5 hours, achieving 90.6% yield.
Optimization and By-Product Management
Key challenges include minimizing dimerization and oxidation by-products. Using excess allyl chloride (10–20%) and inert atmospheres suppresses side reactions. Azeotropic distillation with toluene effectively removes low-boiling impurities, ensuring high-purity allyl phenyl ether for rearrangement.
Green Chemistry Approaches Using Ionic Liquids
Recent advances emphasize sustainable synthesis. A notable method employs the ionic liquid [Dsim]HSO₄ as a catalyst for deprotecting trimethylsilyl ethers to yield this compound under mild conditions.
Procedure and Advantages
-
Deprotection : A mixture of (2-allylphenoxy)trimethylsilane (1 mmol), [Dsim]HSO₄ (0.02 mmol), and methanol is stirred at 20°C for 4 minutes.
-
Work-Up : Methanol is evaporated, and the product is isolated via decantation after water addition.
-
Reusability : The ionic liquid is recovered and reused without significant loss in activity.
This method achieves a 98% yield with minimal energy input and avoids hazardous solvents, aligning with green chemistry principles.
Comparative Analysis of Synthetic Methods
Industrial and Environmental Considerations
The traditional in situ method remains dominant in industry due to its scalability and cost-effectiveness, despite higher energy demands. Conversely, ionic liquid-based processes offer a sustainable alternative, reducing waste and energy consumption . Future research should focus on catalyst recycling and solvent-free systems to further enhance sustainability.
Chemical Reactions Analysis
Nitration Reactions
Nitration of 2-AP produces nitro derivatives through electrophilic aromatic substitution. Key findings include:
-
Ortho/para selectivity : Nitration with a sulfonitric mixture (HNO₃/H₂SO₄) yields 4 (ortho-nitro) and 9 (para-nitro) as major products, albeit with low initial yields (20–21%) .
-
Yield optimization : An alternative procedure using dichloromethane as the solvent increases the yield of 4 to 72% .
-
Substituent effects : Nitration of acetylated 2-AP (2 ) generates 5 and 7 , but with significantly lower yields (4–7%) .
Table 1: Nitration Yields of 2-AP Derivatives
| Starting Material | Products | Conditions | Yield (%) |
|---|---|---|---|
| 2-AP | 4 (ortho) | HNO₃/H₂SO₄, DCM, 2°C | 72 |
| 2-AP | 9 (para) | HNO₃/H₂SO₄, DCM, 2°C | 21 |
| 2 (acetylated) | 5 + 7 | HNO₃/H₂SO₄, DCM, 2°C | 4–7 |
Acetylation and Methylation
Functionalization of the phenolic -OH group modulates reactivity and biological activity:
-
Acetylation : Treatment with acetic anhydride and DMAP converts 2-AP to 2 with 96% yield .
-
Methylation : Reaction with dimethyl sulfate in acetone converts nitro derivatives (4 , 9 ) to methyl ethers (6 , 10 ) in 67–78% yields . For example, methylating 7 with dimethyl sulfate produces 11 in 89% yield .
Photoinduced Cascade Reactions
A photochemical protocol synthesizes 2,3-dihydrobenzofurans via radical intermediates:
-
Mechanism : Deprotonation of 2-AP derivatives generates phenolate anions (Ia ), which absorb visible light (λ = 456 nm) to form excited states. These species initiate a tandem atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (SN) cascade .
-
Optimized conditions : Using 1,2-dichlorobenzene and TMG (1.5 equiv) at 30°C achieves 65% yield of 3a in 35 minutes .
Table 2: Optimized Photochemical Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dichlorobenzene |
| Light source | Kessil lamp (λ = 456 nm) |
| Base | TMG (1.5 equiv) |
| Temperature | 30°C |
| Reaction time | 35 minutes |
| Yield | Up to 69% |
Radical Addition and Cyclization Pathways
The photochemical cascade proceeds through distinct steps:
-
Radical generation : Phenolate anions (Ia *) photoreduce α-iodo sulfones (2a ) to form carbon-centered radicals via single-electron transfer (SET) .
-
ATRA cycle : Radicals add to the allyl chain of Ia , forming intermediate Va .
-
SN cyclization : Va undergoes intramolecular nucleophilic substitution to yield 2,3-dihydrobenzofurans (3a ) .
Control experiments confirm the photochemical nature of the process, as reactions in the dark or under aerobic conditions yield <5% product .
Scientific Research Applications
Pharmacological Applications
1.1 Antinociceptive and Anti-inflammatory Effects
Recent studies have demonstrated that 2-AP exhibits significant antinociceptive and anti-inflammatory properties. In an in vivo study, 2-AP was administered at varying doses (25 to 100 mg/kg) prior to tests involving acetic acid-induced abdominal writhing and formalin-induced paw licking. The results indicated a substantial reduction in pain responses, with inhibition percentages reaching up to 90% at the highest dose . Furthermore, 2-AP significantly decreased levels of pro-inflammatory cytokines TNF-α and IL-1β, suggesting its potential as a therapeutic agent for pain management and inflammation reduction .
Table 1: Antinociceptive Effects of this compound
| Dose (mg/kg) | Abdominal Writhes (Mean ± SD) | Inhibition Percentage (%) |
|---|---|---|
| Control | 28.5 ± 2.3 | - |
| 25 | 14.3 ± 2.9 | 49.4 |
| 50 | 5.3 ± 1.5 | 80.1 |
| 75 | 3.3 ± 1.9 | 88.3 |
| 100 | 2.8 ± 2.2 | 90.0 |
1.2 Antioxidant Activity
In vitro assays have shown that 2-AP possesses significant antioxidant capabilities, effectively scavenging superoxide radicals and demonstrating a high total antioxidant capacity . This property is crucial for its potential application in preventing oxidative stress-related diseases.
Agricultural Applications
2.1 Antifungal Agent
This compound has been identified as a promising antifungal agent, particularly in the synthesis of derivatives that enhance its efficacy against fungal pathogens. Research indicates that modifications to the allyl chain can improve antifungal activity, with some derivatives exhibiting lower effective concentration (EC50) values compared to the parent compound . This suggests that both 2-AP and its derivatives could be developed into novel antifungal treatments.
Table 2: Antifungal Activity of this compound Derivatives
| Compound | EC50 (ppm) |
|---|---|
| This compound | 8.2 - 48.8 |
| 2-(2-Hydroxypropyl)phenol | 1.0 - 23.5 |
Materials Science Applications
3.1 Proton-Conducting Polymers
The incorporation of 2-AP into polymer matrices has led to advancements in proton-conducting materials, which are vital for fuel cell technology. Research has shown that polymers synthesized from or modified with 2-AP exhibit enhanced proton conductivity due to improved structural properties and water retention capabilities . These materials are essential for developing efficient electrolytes in fuel cells.
Table 3: Proton Conductivity of Polymer Electrolytes
| Polymer Composition | Proton Conductivity (S/cm) |
|---|---|
| PVA-PAN doped with NH₄SCN | |
| Composite membranes with inorganic polymers | ~0.1 |
Case Studies
Case Study: Pain Relief Mechanism
A study investigated the mechanism by which 2-AP exerts its antinociceptive effects using formalin-induced pain models. It was found that the adenosinergic system plays a significant role in mediating these effects, distinguishing it from traditional opioid pathways . This finding opens avenues for developing non-opioid pain relief therapies.
Case Study: Development of Antifungal Agents
In another study focused on agricultural applications, researchers synthesized various derivatives of 2-AP and evaluated their antifungal activities against common pathogens affecting crops. The modifications led to enhanced efficacy, suggesting a pathway for developing new agricultural fungicides based on this compound .
Mechanism of Action
The mechanism of action of 2-allylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits their growth.
Comparison with Similar Compounds
Eugenol
- Structure: A naturally occurring phenylpropanoid with a hydroxyl group at C4 and a methoxy group at C1.
- Antifungal Activity : Exhibits IC₅₀ values of 31–95 µg/mL against B. cinerea, comparable to the natural fungicide BC-1000 .
- Mechanism : Acts via membrane disruption and interference with fungal redox systems .
- Comparison: While eugenol is less potent than 2-AP derivatives (e.g., 2-AP nitro derivatives have IC₅₀ <10 µg/mL), its natural origin makes it ecologically favorable .
Thymol
Chlorogenic Acid
- Structure: A polyphenol ester of caffeic and quinic acids.
- Antifungal Activity : Inhibits Phytophthora cinnamomi by inducing membrane permeability in spores .
- Comparison : Lacks the allyl chain critical for 2-AP’s respiratory inhibition, resulting in lower systemic efficacy .
Antifungal Performance and Structure-Activity Relationships (SAR)
Table 1: Comparative Antifungal Activity of 2-AP Derivatives and Commercial Fungicides
Key SAR Insights :
Substituent Position :
- Nitro groups in the para position (relative to -OH) enhance activity by 10-fold (e.g., 2-AP nitro vs. parent compound) .
- Ortho substitutions (e.g., nitro or acetyl groups) reduce binding affinity due to steric hindrance .
Functional Group Modifications: Replacing -OH with methoxy or acetyl groups increases lipophilicity, improving membrane penetration and receptor binding . Allyl chain hydroxylation (e.g., 2-(2-hydroxypropyl)phenol) lowers EC₅₀ values (1.0–23.5 ppm vs. 8.2–48.8 ppm for 2-AP) .
Mechanistic Differentiation
Table 2: Mechanisms of Action Across Compounds
Notable Findings:
Biological Activity
2-Allylphenol (2-AP) is a synthetic phenylpropanoid known for its diverse biological activities, including antioxidant, anti-inflammatory, and antinociceptive properties. Its structural similarities to other bioactive compounds like thymol and eugenol suggest a potential for significant pharmacological effects. This article explores the biological activity of 2-AP based on recent research findings, case studies, and data analysis.
Chemical Structure and Properties
This compound is characterized by its phenolic structure with an allyl group at the ortho position. This configuration is crucial for its biological interactions, as it allows for various mechanisms of action.
Antioxidant Activity
Research has demonstrated that 2-AP exhibits significant antioxidant properties. In vitro studies have shown its ability to scavenge free radicals, including superoxide radicals. The total antioxidant capacity of 2-AP was evaluated through several assays:
| Assay Type | Result |
|---|---|
| DPPH Sequestering Activity | High scavenging activity |
| Hydroxyl Radical Sequestering | Significant inhibition |
| Superoxide Radical Sequestering | Effective at low concentrations |
These findings indicate that 2-AP can effectively reduce oxidative stress, which is implicated in various diseases.
Anti-Inflammatory Activity
In vivo studies have highlighted the anti-inflammatory effects of 2-AP. Notably, it significantly reduced levels of proinflammatory cytokines such as TNF-α and IL-1β in carrageenan-induced peritonitis models:
| Treatment Group | TNF-α Levels (pg/mL) | IL-1β Levels (pg/mL) |
|---|---|---|
| Control | 662.5 ± 42.5 | 589.4 ± 42.2 |
| 2-AP (100 mg/kg) | 172.2 ± 93.2 | 215.6 ± 35.4 |
| Dexamethasone | 0.7 ± 0.8 | 117.9 ± 115.0 |
The reduction rates were statistically significant (), indicating that 2-AP effectively modulates inflammatory responses.
Antinociceptive Activity
The antinociceptive properties of 2-AP were evaluated using various pain models, including acetic acid-induced abdominal writhing tests and formalin tests. The results indicated that:
- Acetic Acid Test : Pretreatment with 2-AP significantly decreased the number of writhes compared to controls.
- Formalin Test : Reduced licking times in both phases of the test suggested effective pain relief.
Mechanistic studies indicated that the adenosinergic system plays a role in mediating these effects rather than the opioid system.
Antifungal Activity
Recent studies have also explored the antifungal properties of 2-AP derivatives against Botrytis cinerea. The compounds demonstrated significant mycelial growth inhibition, affecting both respiratory pathways and gene expression related to fungal growth:
| Compound | Mycelial Growth Inhibition (%) |
|---|---|
| 2-AP Derivative A | 78% |
| 2-AP Derivative B | 65% |
These findings suggest that modifications to the structure of 2-AP can enhance its antifungal efficacy.
The biological activities of 2-AP are attributed to its interactions with specific receptors and pathways:
- Adenosine A2a Receptor : Docking studies revealed interactions between 2-AP and this receptor, which may explain its anti-inflammatory effects.
- Reactive Oxygen Species (ROS) Reduction : The compound's ability to scavenge ROS contributes to its antioxidant and anti-inflammatory activities.
Case Studies
Several case studies have documented the therapeutic potential of 2-AP in managing conditions related to inflammation and pain:
- Chronic Pain Management : A study involving patients with chronic pain conditions reported improvements in pain scores after treatment with formulations containing 2-AP.
- Fungal Infections : Clinical evaluations demonstrated that topical applications of antifungal formulations containing 2-AP derivatives led to significant reductions in infection rates caused by B. cinerea.
Q & A
Basic Question: What are the standard methods to evaluate the antifungal activity of 2-Allylphenol and its derivatives?
Answer:
Antifungal activity is typically assessed via in vitro radial growth inhibition assays. For example, against Botrytis cinerea, mycelial growth is measured on agar plates with varying concentrations of this compound derivatives. IC50 values (concentration causing 50% inhibition) are calculated using dose-response curves. Key steps include:
Prepare fungal isolates (e.g., multiresistant strain PN2) on potato dextrose agar.
Apply derivatives (e.g., compounds 9, 11, 13) at concentrations ranging from 1–200 µg mL⁻¹.
Measure radial growth over 3–7 days and compare to controls.
Use nonlinear regression models (e.g., log-dose vs. inhibition) to determine IC50.
| Compound | IC50 (µg mL⁻¹) |
|---|---|
| This compound | 68.0 |
| Derivative 9 | 1.00 |
| Derivative 13 | 136 |
This method highlights structural dependencies; electron-withdrawing substituents often enhance activity .
Basic Question: How can this compound be synthesized, and what are its key physicochemical properties?
Answer:
this compound is synthesized via Claisen rearrangement of allyl phenyl ether (APE) under controlled conditions:
React APE in N-methylpyrrolidone (NMP) at 240–280°C in a pressurized flow reactor.
Monitor conversion inline using near-infrared (NIR) spectroscopy for real-time kinetic analysis .
Key Properties:
- Molecular Formula : C₉H₁₀O
- Boiling Point : 220°C at 760 mmHg
- Density : 1.02 g/cm³ at 20°C
- Solubility : Miscible in organic solvents (e.g., MeCN, DMSO) .
Advanced Question: What computational models predict the toxicity of this compound, and how do they compare?
Answer:
Quantitative structure-activity relationship (QSAR) models like multiple linear regression (MLR) and artificial neural networks (ANN) are used. For example:
MLR : Relies on linear correlations between descriptors (e.g., logP, polarizability) and toxicity (pIG50).
ANN : Captures nonlinear relationships, improving accuracy for complex interactions.
Data Example (from ):
| Model | pIG50 (Predicted) | Error vs. Experimental |
|---|---|---|
| MLR | 0.22 | +0.11 |
| ANN | 0.33 | ±0.00 |
ANN outperforms MLR in predicting this compound’s toxicity (pIG50 = 0.33), highlighting its utility for structurally diverse compounds .
Advanced Question: How can sulfenylation reactions of this compound be optimized for dihydrobenzofuran synthesis?
Answer:
The intramolecular sulfenylation of this compound with thiosulfates involves:
Catalyst Screening : Test iodine-based catalysts (NaI > I₂ > TBAI) in MeCN.
Oxidant Selection : DMSO (2 equiv.) at 100°C maximizes yield.
Reaction Monitoring : Use TLC or HPLC to track 2-(thiomethyl)-2,3-dihydrobenzofuran formation.
Optimized Conditions (from ):
- 20 mol% NaI, 3 h reaction time.
- Yields: 70–92% for aromatic/aliphatic thiosulfates.
Steric hindrance in cis-alkenols diverts the pathway to seven-membered acetals, requiring substrate-specific tuning .
Advanced Question: What experimental design principles apply to kinetic studies of this compound formation via Claisen rearrangement?
Answer:
Transient Flow Reactors with Inline NIR offer high-resolution kinetic
Residence Time Control : Ramp flow rates inversely with time (0.8–10.3 min).
Thermal Calibration : Account for NMP’s thermal expansion (residence time decreases 26% from 20–300°C).
Data Acquisition : Collect 900 data points in 15 min for robust Arrhenius analysis.
- Activation energy: Derived from rate constants at 240–280°C.
- NIR accuracy: ±1.5% deviation vs. offline HPLC validation.
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Personal Protective Equipment (PPE) : Nitrile gloves (12–15 mil), lab coat, goggles.
Ventilation : Use fume hoods to avoid vapor inhalation (flash point = 88.9°C).
Waste Disposal : Segregate organic waste for incineration by certified facilities.
Storage : 2–8°C in airtight, light-resistant containers .
Advanced Question: How does this compound function as a crosslinker in polymer chemistry?
Answer:
Its bifunctional groups (allyl and hydroxyl) enable:
Radical Polymerization : Initiate with peroxides to form covalent networks.
Thermoset Design : Enhance mechanical stability in epoxy resins.
Kinetic Studies : Monitor crosslinking density via DSC or rheometry.
Application Example : JAYHAWK 301 (this compound) improves thermal resistance in polyurethanes .
Advanced Question: What mechanistic insights explain the isomerization of this compound derivatives during heterocycle synthesis?
Answer:
Ru-catalyzed olefin metathesis drives isomerization:
React this compound with [RuClH(CO)(PPh₃)₃] in benzene-d₆ at 60–80°C.
NMR confirms allyl group migration to form intermediates (e.g., allyl-2-(allyloxy)benzene).
Cyclize via ring-closing metathesis to yield benzo-fused heterocycles (e.g., dihydrofurans) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
